C14 Ceramide Exhibits Intermediate Pro-Apoptotic Potency, Distinct from Both Short- and Long-Chain Analogs
In a direct head-to-head comparison of exogenous ceramides with varying acyl chain lengths (C6, C8, C10, C14, and C16) delivered via liposomes, C14 Ceramide demonstrated an intermediate cytotoxic potency, bridging the high activity of short-chain ceramides and the low activity of long-chain ceramides. Its activity was inversely proportional to chain length, placing it distinctly between C10 and C16 ceramides [1].
| Evidence Dimension | Cytotoxicity (Pro-apoptotic activity) |
|---|---|
| Target Compound Data | IC50 value between ~3-14 µM and >100 µM, positioned between C10 and C16 ceramides. |
| Comparator Or Baseline | C6-ceramide (most active, IC50 3-14 µM) and C16-ceramide (least active, IC50 >100 µM). |
| Quantified Difference | C14 Ceramide's IC50 is >7-fold lower than C16 Ceramide's (IC50 >100 µM) and is part of an inverse chain-length-activity relationship. |
| Conditions | MDA435/LCC6 human breast cancer and J774 mouse macrophage cell lines; ceramides delivered via liposomal formulation; assessed at concentrations of 0-100 µM. |
Why This Matters
For apoptosis studies, C14 Ceramide provides a functionally relevant intermediate potency, avoiding the extreme, non-physiological activity of short-chain tools (C2/C6) and the cellular uptake limitations of long-chain ceramides (C16).
- [1] Shabbits, J. A., & Mayer, L. D. (2003). Intracellular delivery of ceramide lipids via liposomes enhances apoptosis in vitro. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1612(1), 98–106. View Source
